An In-Depth Technical Guide to Dimethachlor Ethane Sulfonic Acid Sodium Salt-d6 for Advanced Analytical Applications
An In-Depth Technical Guide to Dimethachlor Ethane Sulfonic Acid Sodium Salt-d6 for Advanced Analytical Applications
Foundational Principles: Contextualizing the Analyte and the Standard
In modern environmental and toxicological analysis, the focus extends beyond parent compounds to their metabolic and degradation products, which often possess significant biological activity and greater environmental mobility. The herbicide Dimethachlor (CAS 50563-36-5), a chloroacetamide used to control annual grasses and broad-leaved weeds, is one such compound.[1] Its degradation in soil and water leads to the formation of several metabolites, including Dimethachlor Ethane Sulfonic Acid (ESA).[2] This ESA metabolite is a key indicator of historical Dimethachlor application and its potential impact on water resources.[3]
Accurate quantification of Dimethachlor ESA in complex matrices like soil, groundwater, and biological fluids is a significant analytical challenge due to low concentration levels and potential for matrix interference.[4] To overcome these obstacles, the gold-standard analytical approach is Stable Isotope Dilution Analysis (SIDA) .[5] This technique relies on the use of a stable, isotopically-labeled internal standard that is chemically identical to the analyte of interest.
Dimethachlor Ethane Sulfonic Acid Sodium Salt-d6 (Dimethachlor ESA-d6) is the deuterium-labeled internal standard specifically designed for the precise quantification of the native Dimethachlor ESA metabolite.[3][6] By incorporating six deuterium atoms (d6) onto the two methyl groups of the dimethylphenyl moiety, the standard's mass is increased by six atomic mass units.[3] This mass difference allows a mass spectrometer to differentiate between the analyte and the internal standard, while their identical chemical and physical properties ensure they behave identically during sample extraction, cleanup, and chromatographic separation.[5] The use of Dimethachlor ESA-d6 is therefore indispensable for correcting analytical variability, including extraction losses and matrix-induced ion suppression or enhancement, thereby ensuring the highest degree of accuracy and trustworthiness in quantitative results.[7][8]
Physicochemical and Spectrometric Profile
A comprehensive understanding of the standard's properties is crucial for method development and execution.
| Property | Value | Source(s) |
| Chemical Name | 2-[(2,6-Dimethylphenyl)(2-methoxyethyl)amino]-2-oxo-ethanesulfonic Acid-d6 Sodium Salt | [3][9] |
| CAS Number | 1231710-75-0; 1231819-32-1 (Free base) | [9][10] |
| Molecular Formula | C₁₃D₆H₁₂NNaO₅S | [3][11] |
| Molecular Weight | 329.38 g/mol | [3][9] |
| Appearance | Off-White Solid | [3] |
| Analyte (Unlabeled) MW | 323.32 g/mol (Calculated from C₁₃H₁₈NNaO₅S) | |
| Storage Conditions | Store under recommended conditions as per Certificate of Analysis | [11] |
Core Application: A Validated LC-MS/MS Workflow for Quantification in Water Samples
This section details a robust, field-proven protocol for the quantification of Dimethachlor ESA in water, employing Dimethachlor ESA-d6 as the internal standard. This workflow is designed as a self-validating system, incorporating quality controls at each stage.
Objective
To develop and validate a sensitive and accurate method for quantifying Dimethachlor Ethane Sulfonic Acid (ESA) in environmental water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the principle of stable isotope dilution.
Materials and Reagents
-
Analytical Standard: Dimethachlor Ethane Sulfonic Acid Sodium Salt (Analyte)
-
Internal Standard: Dimethachlor Ethane Sulfonic Acid Sodium Salt-d6 (Dimethachlor ESA-d6)[3]
-
Solvents: LC-MS Grade Methanol, Acetonitrile, and Water
-
Reagents: Formic Acid, Ammonium Formate
-
Equipment: Solid-Phase Extraction (SPE) cartridges (e.g., C18), LC-MS/MS system with an electrospray ionization (ESI) source[12]
Step-by-Step Experimental Protocol
Step 1: Preparation of Standards and Calibration Curve
-
Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve the analyte and the d6-internal standard in methanol to create separate primary stock solutions.
-
Working Standard Solution: Prepare a mixed working solution containing the analyte at various concentrations (e.g., 0.1 to 50 ng/mL) for the calibration curve.
-
Internal Standard Spiking Solution (IS): Prepare a separate working solution of Dimethachlor ESA-d6 at a fixed concentration (e.g., 10 ng/mL). The causality here is to add a known, constant amount of IS to every sample and standard, making the ratio of analyte-to-IS response the basis for quantification.[5]
Step 2: Sample Preparation and Extraction
-
Sample Collection: Collect water samples (e.g., 100 mL) in appropriate containers.
-
Spiking: Add a precise volume of the IS working solution (from Step 1.3) to each sample, calibrator, and quality control (QC) sample at the very beginning of the process. This is a critical step in SIDA, as it ensures the IS experiences the exact same processing conditions as the native analyte.[5]
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the spiked water sample onto the cartridge. The non-polar C18 stationary phase retains the moderately polar Dimethachlor ESA.
-
Wash the cartridge with a weak organic solvent/water mix to remove highly polar interferences.
-
Elute the analyte and internal standard with a stronger solvent like methanol or acetonitrile.[13]
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 500 µL) of the initial mobile phase. This step is crucial for reaching the low detection limits required for environmental monitoring.[14]
Step 3: LC-MS/MS Analysis
-
Chromatography: Use a C18 analytical column to separate the analyte from other matrix components. A typical mobile phase would consist of water and methanol or acetonitrile, both containing a modifier like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using an ESI source.[12]
-
MRM Transitions: Set up the instrument to perform Multiple Reaction Monitoring (MRM). The selection of precursor and product ions is vital for selectivity.
-
Rationale: The precursor ion is the deprotonated molecule [M-H]⁻. This ion is isolated and fragmented in the collision cell to produce specific product ions. Monitoring a primary (quantifier) and secondary (qualifier) transition enhances the trustworthiness of the identification.[12]
Compound Precursor Ion (m/z) Product Ion 1 (Quantifier) Product Ion 2 (Qualifier) Dimethachlor ESA 300.1 (Calculated for C₁₃H₁₈NO₅S) Example: 174.1 Example: 146.1 Dimethachlor ESA-d6 306.1 (Calculated for C₁₃H₁₂D₆NO₅S) Example: 174.1 Example: 146.1 (Note: Exact m/z values for product ions should be determined empirically by infusing the standards into the mass spectrometer. The values above are illustrative based on common fragmentation patterns of related ESA metabolites.)[15] -
Step 4: Data Analysis and Validation
-
Quantification: Plot a calibration curve of the analyte concentration versus the peak area ratio (Analyte Area / IS Area).
-
Calculation: Determine the concentration of Dimethachlor ESA in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve. The use of the ratio inherently corrects for any sample-to-sample variation in injection volume or instrument response.[7]
-
System Suitability: A valid run requires the calibration curve to have a correlation coefficient (r²) > 0.99, and the QC samples must be within ±15% of their nominal value.
Visualization of Workflow and Key Relationships
To ensure clarity, the logical flow of the analytical process and the relationship between the parent compound, its metabolite, and the internal standard are visualized below.
Caption: Logical flow from chemical context to the validated analytical workflow.
Concluding Expertise: Ensuring Data Integrity
The use of Dimethachlor Ethane Sulfonic Acid Sodium Salt-d6 is not merely a procedural step but a fundamental requirement for producing defensible, high-quality data in regulatory and research settings. Its application via Stable Isotope Dilution Analysis mitigates the unpredictable variables inherent in analyzing complex environmental matrices. By treating the standard as the analyte itself, this methodology provides a self-validating system that corrects for variations in sample preparation and instrumental analysis, ensuring that reported concentrations are a true and accurate reflection of the analyte's presence in the sample. This approach embodies the principles of robust analytical science and is essential for any researcher aiming for the highest level of scientific integrity.
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